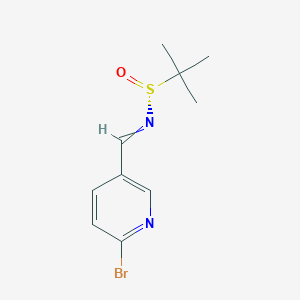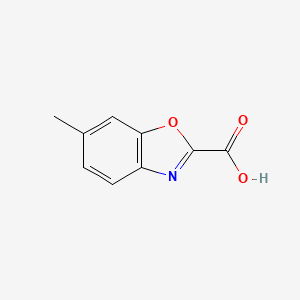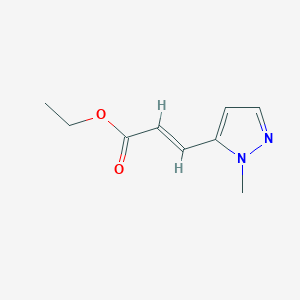
(S)-4-Mercaptopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Mercaptopentanoic acid is an organic compound characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) on a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Mercaptopentanoic acid can be synthesized through several methods. One common approach involves the thiol-ene reaction, where a pentenoic acid derivative reacts with a thiol compound under UV light or radical initiators. Another method includes the reduction of 4-mercaptobutyric acid derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical synthesis involving the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Mercaptopentanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
(S)-4-Mercaptopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism by which (S)-4-Mercaptopentanoic acid exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
4-Mercaptobutyric acid: Similar structure but with a shorter carbon chain.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Thioglycolic acid: Contains a thiol and carboxylic acid group but with a different carbon backbone.
Uniqueness: (S)-4-Mercaptopentanoic acid is unique due to its specific carbon chain length and stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C5H10O2S |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
(4S)-4-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
InChI Key |
NEAFWRKPYYJETG-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)O)S |
Canonical SMILES |
CC(CCC(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)

![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)

